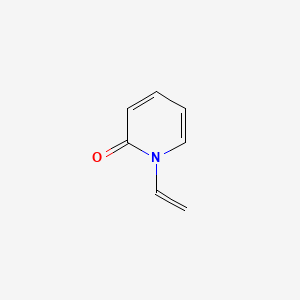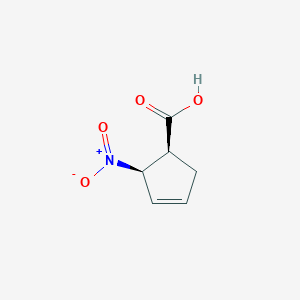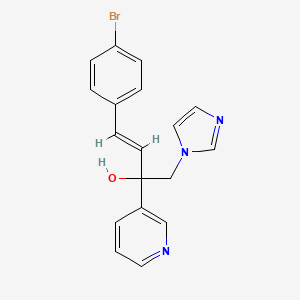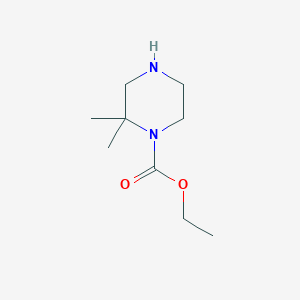![molecular formula C13H21ClN2O3 B13790833 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride CAS No. 78329-79-0](/img/structure/B13790833.png)
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride is a chemical compound with the molecular formula C13H21ClN2O3 . It is known for its unique structure, which includes an aminobenzoyl group and a dimethylazanium moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with ethylene glycol to form an intermediate, which is then reacted with dimethylamine and hydrochloric acid to yield the final product . Industrial production methods may involve similar steps but are optimized for larger-scale production and higher yields.
Analyse Chemischer Reaktionen
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminobenzoyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The aminobenzoyl group can interact with enzymes and receptors, modulating their activity. The dimethylazanium moiety may enhance the compound’s solubility and facilitate its transport across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride include:
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-diethylazanium;chloride: This compound has a similar structure but with diethyl groups instead of dimethyl groups.
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-trimethylazanium;chloride: This compound features trimethyl groups, which may alter its chemical properties and biological activity.
Eigenschaften
CAS-Nummer |
78329-79-0 |
|---|---|
Molekularformel |
C13H21ClN2O3 |
Molekulargewicht |
288.77 g/mol |
IUPAC-Name |
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H20N2O3.ClH/c1-15(2)7-8-17-9-10-18-13(16)11-3-5-12(14)6-4-11;/h3-6H,7-10,14H2,1-2H3;1H |
InChI-Schlüssel |
JSXVRXMEIYNOKY-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790767.png)


![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)


![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)


![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
